3-Amino-5-methylhexan-2-one

Aminopeptidase B Protease inhibition Negative control compound

Sourcing a reliable, well-characterized chiral aminoketone for stereospecific synthesis is often hindered by unqualified alternatives. 3-Amino-5-methylhexan-2-one resolves this with defined stereochemistry and documented biological activity. • Validated negative control: Ki > 1,000,000 nM for aminopeptidase B, benchmarked against a known inhibitor (Ki = 1,500 nM). • Structurally validated: Crystallographic data available (PDB 2ZKS) for the (S)-enantiomer bound to granzyme M. • Enables ketone-specific chemistry (reductive amination, Grignard additions) impossible with the carboxylic acid analog.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 40513-34-6
Cat. No. B1582559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-methylhexan-2-one
CAS40513-34-6
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)C)N
InChIInChI=1S/C7H15NO/c1-5(2)4-7(8)6(3)9/h5,7H,4,8H2,1-3H3
InChIKeyRVCJZAGFTBLSSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-methylhexan-2-one: Chiral α-Aminoketone Scaffold Overview


3-Amino-5-methylhexan-2-one (CAS 40513-34-6, also known as 3-amino-5-methyl-2-hexanone or NSC 242674) is a C7 α-aminoketone (C₇H₁₅NO, MW 129.20 g/mol) possessing a single chiral center at the C3 position . Its structure features a primary amine and a methyl ketone on a branched 5-methylhexane backbone, classifying it as a deoxy-methyl-leucine analog [1]. The compound was originally evaluated as part of an aminopeptidase inhibitor program and has been deposited with the National Cancer Institute (NSC 242674) . It is commercially available as both a racemic free base (CAS 40513-34-6) and a hydrochloride salt (CAS 5440-24-4), with purities typically ranging from 95% to 98% [2].

Chiral center Single C3 stereocenter; both (3S)- and (3R)-enantiomers commercially available
Forms Racemic free base (CAS 40513-34-6) or hydrochloride salt (CAS 5440-24-4); research-grade purity available
Functional groups Primary amine + methyl ketone; enables reductive amination, Grignard additions, Wittig reactions
Research fit Stereochemical SAR studies, negative control for aminopeptidase screening, structure-based design

Why This Scaffold Cannot Be Replaced by Generic Analogs


Generic substitution of α-aminoketones is invalid due to the profound impact of side-chain length and functional group identity on both biological target engagement and chemical reactivity. The branched 5-methylhexane (isopentyl) side chain of 3-amino-5-methylhexan-2-one provides a distinct steric and lipophilic profile compared to the isobutyl side chain of leucine-derived ketones (e.g., leucine methyl ketone) or the shorter side chains of valine- and alanine-derived analogs [1]. Critically, replacement of the ketone functionality with a carboxylic acid—as in 3-amino-5-methylhexanoic acid (β-homoleucine, CAS 3653-34-7)—fundamentally alters both the hydrogen-bonding capacity (HBD count: 2 vs. 1) and the accessible chemical transformations, precluding use in ketone-specific reductive amination or organometallic addition reactions . The quantitative evidence below demonstrates that even within a single enzyme assay, structurally homologous compounds span over three orders of magnitude in binding affinity, confirming that this scaffold is exquisitely sensitive to subtle structural modifications [1].

Target scaffold3-amino-5-methylhexan-2-one: branched isopentyl side chain, methyl ketone
Substitute analogLeucine methyl ketone: isobutyl side chain
Side-chain branching and steric profile differ; enzyme binding pocket accommodation may not transfer.
Ketone functionalityHBD = 1, enables reductive amination, Wittig, organometallic additions
Carboxylic acid analog3-amino-5-methylhexanoic acid (CAS 3653-34-7): HBD = 2, solid, blocked reactivity
Ketone-carboxylic acid interchange alters hydrogen-bonding and excludes key C–C/C–N bond-forming steps.
Binding specificity>660-fold affinity difference vs reference inhibitor in aminopeptidase B assay
Generic α-aminoketonesuncharacterized binding profiles
Negative control specificity may not replicate with unvalidated analogs; structurally homologous compounds span >3 orders of magnitude in Ki.

Quantitative Differentiation Evidence Versus Structural Analogs


Aminopeptidase B Inhibition: Negative Control Profile

In a direct head-to-head comparison within the same J. Med. Chem. 1992 study, (3S)-3-amino-5-methylhexan-2-one was tested alongside a series of α-keto amide inhibitors for binding affinity against human aminopeptidase B (arginyl aminopeptidase). The compound exhibited a Ki > 1,000,000 nM (>1 mM), demonstrating essentially no detectable inhibition [1]. By contrast, the most potent α-keto amide in the same study (the Phe-Leu keto amide analog) achieved a Ki of 1,500 nM (1.5 μM) against the same target [2]. This represents a >660-fold difference in affinity and establishes 3-amino-5-methylhexan-2-one as a well-characterized negative control for aminopeptidase B inhibitor screening campaigns.

AP-B negative control
Head-to-head
Ki > 1,000,000 nM vs. Ki 1,500 nM (reference α-keto amide) on human aminopeptidase B
Supports negative control selection in AP-B inhibitor screening
Same-study benchmark; >660-fold difference confirms inactivity
Aminopeptidase B Protease inhibition Negative control compound

Aspartyl Aminopeptidase Binding: Non-Binder Differentiation

Screening against human aspartyl aminopeptidase (DNPEP) revealed that (3S)-3-amino-5-methylhexan-2-one is a non-binder with Ki > 600,000 nM, sourced from the same J. Med. Chem. 1992 dataset [1]. In the same assay panel, a structurally close analog—(5S)-5-amino-2-benzyl-7-methyl-4-oxooctanoic acid—exhibited measurable binding with Ki = 57,000 nM, while (5S)-5-amino-2,7-dimethyl-4-oxooctanoic acid was even weaker at Ki = 1,100,000 nM [1]. The 5.2-fold difference between the benzyl-substituted analog and the non-binder 3-amino-5-methylhexan-2-one illustrates how side-chain modifications at positions distal to the amino ketone can convert a non-binder into a weak but detectable ligand.

DNPEP non-binder
Context-dependent
Ki > 600,000 nM (non-binder); benzyl-substituted analog Ki = 57,000 nM
Distinguishes non-binder from weak ligands in aspartyl aminopeptidase panel
Cross-study comparable; distal side-chain modifications alter binding class
Aspartyl aminopeptidase DNPEP Enzyme selectivity

Ketone vs. Carboxylic Acid Functionality

3-Amino-5-methylhexan-2-one (MW 129.20 g/mol, density 0.887 g/cm³, boiling point 174.2 °C at 760 mmHg, flash point 59.2 °C) is a volatile, moderately lipophilic liquid with one hydrogen bond donor (HBD = 1) and two hydrogen bond acceptors (HBA = 2) . Its closest commercial analog, 3-amino-5-methylhexanoic acid (β-homoleucine, CAS 3653-34-7, MW 145.20 g/mol), has a significantly higher molecular weight (+12.4%), two hydrogen bond donors (HBD = 2), and exists as a solid with markedly different solubility and handling characteristics . The methyl ketone group of 3-amino-5-methylhexan-2-one enables distinct synthetic transformations—including reductive amination to secondary amines, Wittig olefination, and organometallic additions—that are inaccessible to the carboxylic acid analog, making the ketone indispensable for specific synthetic routes to chiral amines, amino alcohols, and heterocycles [1].

Ketone vs acid
Data to verify
MW 129.20, HBD 1, liquid, bp 174.2 °C vs. acid analog MW 145.20, HBD 2, solid
Ketone reactivity profile is synthesis-critical; acid analog cannot substitute
Class-level inference; verify physicochemical properties for specific protocol
Chiral building block Physicochemical properties Chemical reactivity

Single Enantiomer Availability for Stereochemical SAR

3-Amino-5-methylhexan-2-one possesses a single stereogenic center at C3. The (3S)-enantiomer (CAS 114416-27-2, CHEMBL342867) is the specific stereoisomer for which all published aminopeptidase binding data exist, and its absolute configuration has been confirmed through PDB crystallographic analysis (PDB entries 2ZKS and 5ER1) [1][2]. Both the (3S)- and (3R)-enantiomers (CAS 114488-94-7) are commercially available as single enantiomers, enabling SAR studies where stereochemical purity is critical . This contrasts with leucine-derived ketones such as leucine methyl ketone, which are typically available only as the L-enantiomer derived from natural L-leucine, limiting access to the D-configured comparator without de novo synthesis.

Enantiomer forms
Reported
(3S)-CAS 114416-27-2 (crystallographically validated), (3R)-CAS 114488-94-7, racemate CAS 40513-34-6 all available
Enables enantiomer-specific SAR without in-house chiral resolution
Commercial availability confirmed; compare to leucine methyl ketone (typically L-only)
Chiral resolution Enantiomeric purity Stereochemistry-activity relationship

Granzyme M Co-Crystal Structures as Key Ligand

PDB entry 2ZKS (resolution 2.70 Å) contains (3S)-3-amino-5-methylhexan-2-one as a ligand component (designated LEM) bound in the active site of human granzyme M (GzmM), a serine protease critical for NK cell-mediated apoptosis [1]. The compound serves as the P1 residue of a tetrapeptide chloromethylketone inhibitor (Ac-Phe-Pro-Leu-CMK) co-crystallized with the enzyme, providing direct structural evidence for its accommodation in the S1 specificity pocket of this therapeutically relevant protease [2]. A second PDB entry, 5ER1, also features this scaffold in complex with a different target. This crystallographic validation distinguishes 3-amino-5-methylhexan-2-one from simple alkyl amino ketones for which no structural data exist, making it a preferred choice for structure-based drug design and molecular docking studies.

Co-crystal structures
Method context
PDB 2ZKS (Granzyme M, 2.70 Å) and 5ER1; (3S)-enantiomer bound in S1 pocket
Experimentally resolved binding mode supports structure-based design
Two co-crystal structures available; most simple α-amino ketones lack such data
Granzyme M Structural biology Protease inhibitor design

Recommended Research and Industrial Application Scenarios


Negative Control for Aminopeptidase B Screening

When running high-throughput or focused screening campaigns against human aminopeptidase B, (3S)-3-amino-5-methylhexan-2-one serves as a quantitatively characterized negative control. Its Ki > 1,000,000 nM against this target has been directly benchmarked against the potent α-keto amide inhibitor (Ki = 1,500 nM) in the same experimental system, providing a reliable baseline for assay validation and hit threshold setting [1]. This eliminates the need to qualify a new negative control compound from uncharacterized sources.

Chiral Building Block for Asymmetric Synthesis

With both (3S)- and (3R)-enantiomers commercially available, 3-amino-5-methylhexan-2-one is suited for stereospecific synthesis of chiral secondary amines, amino alcohols (via ketone reduction), and heterocyclic scaffolds. Its methyl ketone functionality enables reductive amination, Grignard additions, and Wittig olefination reactions that are inaccessible to the corresponding carboxylic acid analog (3-amino-5-methylhexanoic acid) [2]. The compound has been specifically identified as a precursor for antiviral protease inhibitors and antipsychotic agents in patent literature [3].

Structure-Based Drug Design with Granzyme M Structures

The availability of PDB entry 2ZKS, featuring (3S)-3-amino-5-methylhexan-2-one as the P1 residue in a granzyme M-inhibitor complex, provides an experimentally validated starting point for structure-based lead optimization [4]. Computational chemists can use this structural data for molecular docking, free energy perturbation (FEP) calculations, and pharmacophore modeling targeting the S1 pocket of granzyme M and related serine proteases, reducing reliance on homology models or ligand-only approaches.

Selectivity Profiling Across Aminopeptidase Isoforms

The differential binding profile of 3-amino-5-methylhexan-2-one across aminopeptidase isoforms—non-binder at aminopeptidase B (Ki > 1 mM), non-binder at aspartyl aminopeptidase (Ki > 600 μM), yet structurally validated in protease active sites (granzyme M PDB 2ZKS)—makes it a useful tool compound for selectivity panel design [1][4][5]. Its well-characterized inactivity against specific aminopeptidase isoforms allows researchers to deconvolve multi-target inhibition profiles when used alongside known inhibitors such as bestatin.

Application
Selection Property
Validation Focus
Aminopeptidase B negative control studies
Binding specificity profile (aminopeptidase B)
Inhibitor benchmarking and hit threshold setting
Chiral building block for asymmetric synthesis
Single enantiomer availability ((3S)- and (3R)-)
Stereospecific reactivity verification (reductive amination, Wittig)
Granzyme M structure-based design
Co-crystal structure availability (PDB 2ZKS)
Binding mode analysis, docking, and FEP calculations
Aminopeptidase isoform selectivity panel
Differential isoform binding profile (AP-B, DNPEP)
Multi-target deconvolution alongside known inhibitors
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